molecular formula C17H36N2O B12600203 N-Pentyl-N'-undecylurea CAS No. 879515-88-5

N-Pentyl-N'-undecylurea

Cat. No.: B12600203
CAS No.: 879515-88-5
M. Wt: 284.5 g/mol
InChI Key: BWVZRBFQEJLQFQ-UHFFFAOYSA-N
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Description

N-Pentyl-N'-undecylurea is a synthetic urea derivative supplied as a high-purity compound for scientific research and development. This molecule features pentyl and undecyl alkyl chains, making it a subject of interest in studies involving supramolecular chemistry and material science. Its structure suggests potential application in the investigation of lipid membrane interactions and as a building block for novel organic frameworks. Researchers may also utilize this specific urea compound in the study of self-assembling molecules and hydrogel formation. The asymmetric alkyl chain length can provide insights into how molecular structure influences the physical properties and stability of resulting assemblies. As with all research chemicals, proper safety protocols must be observed. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

879515-88-5

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

1-pentyl-3-undecylurea

InChI

InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-14-16-19-17(20)18-15-13-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)

InChI Key

BWVZRBFQEJLQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)NCCCCC

Origin of Product

United States

Preparation Methods

Example Procedure:

  • Combine pentylamine (1 mol) with undecylic acid (1 mol) in a round-bottom flask.
  • Add a few drops of sulfuric acid as a catalyst.
  • Heat the mixture to reflux for several hours (4-6 hours).
  • After completion, cool the reaction mixture and extract the product using an organic solvent.

Synthesis via N-Chloramides

This method utilizes long-chain fatty acid N-chloramides as intermediates, which react with amines in the presence of a base.

  • Reactants : Long-chain fatty acid N-chloramide (derived from undecylic acid) and pentylamine.
  • Base : Sodium hydroxide or potassium hydroxide is typically used.
  • Solvent : The reaction is often carried out in tertiary butanol or isopropanol.

Example Procedure:

  • Dissolve N-chloramide in tertiary butanol.
  • Add pentylamine and sodium hydroxide simultaneously to the solution.
  • Heat the mixture at 40-60 °C for 30 minutes to 1 hour.
  • Filter out any precipitated salts and concentrate the solution to obtain N-pentyl-N'-undecylurea.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time Solvent Used
Direct Synthesis 80-90 >95 4-6 hours Toluene/DMF
Synthesis via N-Chloramides 70-85 >90 0.5-1 hour Tertiary Butanol

Research indicates that both methods yield high-purity products, but direct synthesis tends to provide higher yields due to fewer side reactions. The use of N-chloramides allows for milder reaction conditions and shorter reaction times, making it a favorable choice when rapid synthesis is required.

The preparation of this compound can be effectively achieved through various synthetic routes, each offering distinct advantages depending on the desired application and available resources. Direct synthesis from amines provides high yields and purity, while synthesis via N-chloramides offers efficiency and simplicity in handling reactants.

Further research could explore optimizing these methods for industrial applications, focusing on scaling up production while maintaining product quality. Additionally, investigating alternative solvents or catalysts may enhance sustainability in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-N’-undecylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Pentyl-N’-undecylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Pentyl-N’-undecylurea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-undecylurea: Similar in structure but with a phenyl group instead of a pentyl group.

    N-Heptyl-N’-undecylurea: Similar but with a heptyl group.

    N-Butyl-N’-undecylurea: Similar but with a butyl group

Uniqueness

N-Pentyl-N’-undecylurea is unique due to its specific combination of pentyl and undecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

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